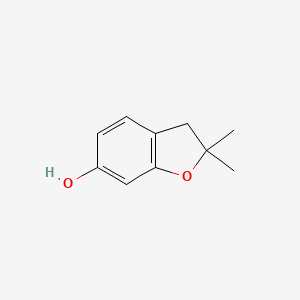

2,2-Dimethyl-2,3-dihydrobenzofuran-6-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-6-ol |

InChI |

InChI=1S/C10H12O2/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5,11H,6H2,1-2H3 |

InChI Key |

AHKYFZWOFLMVRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(O1)C=C(C=C2)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2,2 Dimethyl 2,3 Dihydrobenzofuran 6 Ol and Its Analogues

Classical and Evolving Synthetic Pathways to the Dihydrobenzofuran Core Structure

The construction of the 2,3-dihydrobenzofuran (B1216630) ring system has been a subject of extensive research, leading to a variety of synthetic methods ranging from classical thermal rearrangements to modern transition-metal-catalyzed reactions.

Cyclization Reactions for Dihydrobenzofuran Formation

The key step in forming the dihydrobenzofuran core is the cyclization reaction, which typically involves the formation of an oxygen-carbon bond between a phenolic hydroxyl group and a suitably positioned side chain.

Classical Approaches: A cornerstone of classical dihydrobenzofuran synthesis is the Claisen rearrangement of an aryl methallyl ether, followed by acid-catalyzed cyclization. google.comgoogle.com In this sequence, a phenol (B47542) is first O-alkylated with a methallyl halide. The resulting ether is then heated, often to temperatures between 150-250°C, to induce a researchgate.netresearchgate.net-sigmatropic rearrangement, which forms an ortho-methallylphenol intermediate. google.comnih.gov Subsequent intramolecular hydroalkoxylation (cyclization) of this intermediate, frequently facilitated by an acid catalyst like magnesium chloride, ferric chloride, or an organic sulfonic acid, yields the 2,2-dimethyl-2,3-dihydrobenzofuran ring. google.comgoogle.com For instance, heating 2-acetylphenyl methallyl ether with anhydrous magnesium chloride at 190-200°C directly yields the cyclized product. google.com

Evolving Methodologies: Modern synthetic chemistry has introduced a plethora of new cyclization strategies, many of which operate under milder conditions and offer greater functional group tolerance. Transition-metal catalysis is at the forefront of these developments.

Palladium-catalyzed reactions are widely used, including Heck/Cacchi reactions and intramolecular C-H functionalization, which allow for the construction of the dihydrobenzofuran core from various precursors. organic-chemistry.org

Rhodium-catalyzed reactions , such as the C-H activation of N-phenoxyacetamides followed by annulation with alkenes or alkynes, provide efficient routes to substituted dihydrobenzofurans. organic-chemistry.orgnih.gov These reactions often exhibit high regioselectivity and can be rendered enantioselective. organic-chemistry.org

Copper-catalyzed methods have been developed for the asymmetric intramolecular addition of aryl boronic esters to ketones, yielding chiral 3-hydroxy-2,3-dihydrobenzofurans. organic-chemistry.org

Iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones has emerged as a powerful tool for the enantioselective synthesis of 3-substituted dihydrobenzofurans. organic-chemistry.org

Beyond transition metals, other catalytic systems have been explored. Lewis and Brønsted acids can promote [4+1] annulation reactions between p-quinone methides and diazoacetates to form the dihydrobenzofuran ring. researchgate.net Furthermore, radical cyclizations, initiated from o-alkenyloxyarene diazonium salts, offer an alternative pathway to the dihydrobenzofuran core. google.com

Table 1: Comparison of Selected Cyclization Methodologies for Dihydrobenzofuran Synthesis

| Method | Catalyst / Reagent | Starting Material Example | Product Type | Typical Yield | Reference |

| Claisen Rearrangement / Cyclization | MgCl₂ (cat.), Heat (190-200°C) | 2-Acetylphenyl methallyl ether | 7-Acetyl-2,2-dimethyl-DHBF | Good | google.com |

| Acid-Catalyzed Cyclization | Organic Sulfonic Acid (cat.), Heat | 3-Isobutenyl-1,2-dihydroxybenzene | 2,2-Dimethyl-DHBF-7-ol | 94.9% | google.com |

| Rhodium-Catalyzed [3+2] Annulation | [Cp*RhCl₂]₂ / NaOAc | N-Phenoxy amide & Propargylic alkyne | 3-Alkylidene-2,2-disubstituted-DHBF | 35-78% | organic-chemistry.org |

| Palladium-Catalyzed Coupling | Pd₂(dba)₃·CHCl₃ / Ligand | Aryl iodide-joined alkene & o-Alkynylaniline | Polycyclic DHBF | 84-97% | organic-chemistry.org |

| Copper-Catalyzed C-H Functionalization | Cu(hfacac)₂ | Substituted 2-phenylethanol | Functionalized DHBF | >90% | nih.gov |

DHBF = Dihydrobenzofuran

Functionalization Strategies for the Hydroxyl Group at Position 6

Once the 2,2-dimethyl-2,3-dihydrobenzofuran-6-ol core is synthesized, the hydroxyl group at position 6 serves as a versatile handle for further structural modification. As a phenol, this hydroxyl group can undergo a variety of classical and modern functionalization reactions.

The most common transformation is O-alkylation to form ethers, typically achieved via the Williamson ether synthesis. nih.gov This reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkylating agent. nih.gov For the closely related isomer, 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol, this strategy has been used to synthesize a series of ether-linked derivatives for biological evaluation. researchgate.net For example, reaction of the 7-ol isomer with chloroacetic acid under basic conditions, followed by conversion to an acid chloride and reaction with an amine, yields amide derivatives. oregonstate.edu

The selectivity of O-alkylation over other potential reactions is influenced by factors such as the base, solvent, and the nature of the alkylating agent. nih.gov In general, for phenolic substrates, O-alkylation is highly favored. nih.gov

Other potential functionalizations of the hydroxyl group include:

O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form esters.

Conversion to Sulfonates: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to produce sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Conversion to Aryl Triflates: Reaction with triflic anhydride (B1165640), which transforms the hydroxyl group into a triflate, a highly reactive group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Regioselective and Stereoselective Synthesis of this compound

Achieving the specific substitution pattern of this compound requires careful control over the placement of substituents on the aromatic ring and, for chiral derivatives, the stereochemistry of the furan (B31954) ring.

Enantioselective Approaches to Chiral Derivatives

While the target compound, this compound, is achiral, many of its analogues possess stereocenters at the C2 and/or C3 positions. The development of enantioselective syntheses for the dihydrobenzofuran core has been a major focus of modern organic chemistry. These methods often rely on chiral catalysts to induce asymmetry.

Transition Metal Catalysis: A prominent strategy involves the use of transition metals complexed with chiral ligands. For example, a highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes provides chiral substituted 2,3-dihydrobenzofurans with excellent enantiocontrol. nih.gov Similarly, rhodium catalysts paired with chiral ligands can achieve asymmetric C-H functionalization/[3+2] annulation reactions. nih.gov Nickel-catalyzed asymmetric additions of aryl halides to ketones have been developed to produce chiral 3-hydroxy-2,3-dihydrobenzofurans with high enantioselectivity. organic-chemistry.org

Organocatalysis: Chiral organocatalysts, such as bifunctional aminoboronic acids, can facilitate enantioselective intramolecular oxa-Michael reactions to afford chiral dihydrobenzofurans with high enantiomeric excess (ee). nih.gov

Table 2: Examples of Enantioselective Syntheses of Dihydrobenzofuran Derivatives

| Catalyst System | Reaction Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| Pd / TY-Phos | Heck/Tsuji-Trost Reaction | Chiral 2-vinyl-DHBF | High | Excellent | nih.gov |

| Ni / Chiral Ligand | Asymmetric Aryl Halide Addition | Chiral 3-hydroxy-DHBF | Good | Excellent | organic-chemistry.org |

| Ir / Chiral Bisphosphine | Intramolecular Hydroarylation | Chiral 3-substituted-DHBF | High | High | organic-chemistry.org |

| Chiral Aminoboronic Acid | Intramolecular oxa-Michael | Chiral DHBF | High | up to 96% | nih.gov |

DHBF = Dihydrobenzofuran

Control of Substitution Patterns on the Benzofuran (B130515) Ring

The regiochemical outcome of the synthesis, particularly the position of the hydroxyl group, is fundamentally determined by the substitution pattern of the starting materials.

The synthesis of the 7-hydroxy isomer, a precursor to the pesticide carbofuran (B1668357), typically starts from catechol (1,2-dihydroxybenzene) or a 2-substituted phenol like 2-hydroxyacetophenone (B1195853). google.comgoogle.com O-alkylation with a methallyl group occurs at one of the hydroxyls, and the subsequent Claisen rearrangement exclusively places the methallyl group at the ortho position, adjacent to the remaining hydroxyl group. Cyclization then necessarily leads to the 7-hydroxy product. google.com

In contrast, to synthesize the 6-hydroxy isomer, a different starting material is required. A logical precursor would be a resorcinol (B1680541) derivative (1,3-dihydroxybenzene). An O-methallylation of a substituted resorcinol, followed by a Claisen rearrangement, would direct the methallyl group to a position ortho to the hydroxyl group (C2 or C4). Subsequent cyclization would then lead to either a 5-hydroxy or a 7-hydroxy dihydrobenzofuran, depending on which hydroxyl group directs the rearrangement. To obtain the 6-hydroxy isomer, one would need to start with a precursor that already has the correct oxygenation pattern, such as 3-methallyloxyphenol, and control the cyclization onto the C4 position.

Modern methods can offer more programmable control. A recently developed reaction of 3-hydroxy-2-pyrones with specific nitroalkenes allows for the regioselective preparation of benzofuranones with predictable substitution patterns at any position, which can then be converted to the corresponding benzofurans. mdpi.com This strategy provides a powerful tool for accessing less common substitution patterns like the 6-hydroxy isomer by designing the appropriate pyrone and nitroalkene precursors. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of dihydrobenzofurans aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

One approach is the use of environmentally benign oxidants. An organocatalytic oxidation of o-allylphenols using 2,2,2-trifluoroacetophenone (B138007) as the catalyst and hydrogen peroxide (H₂O₂) as the terminal oxidant provides a green pathway for cyclization. nih.gov H₂O₂ is an ideal green reagent as its only byproduct is water.

The development of reactions that proceed under mild conditions is another key aspect of green synthesis. Visible-light-mediated synthesis represents a sustainable approach, as it uses light as a renewable energy source to drive reactions at or near ambient temperature. For example, the oxyselenocyclization of 2-allylphenols can be promoted by a simple I₂/SnCl₂ system under blue LED irradiation.

Other green strategies applicable to dihydrobenzofuran synthesis include:

Atom Economy: Employing reactions like [3+2] and [4+1] cycloadditions, which incorporate most or all of the atoms from the starting materials into the final product, thus minimizing waste. organic-chemistry.org

Catalyst-Free Reactions: Developing synthetic routes that proceed without a catalyst, often promoted by base or simply by thermal conditions, reduces the need for potentially toxic and expensive metals. researchgate.net

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or in some cases, running reactions under solvent-free conditions.

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, economical, and environmentally sustainable.

Solvent-Free and Catalytic Methodologies

The synthesis of the 2,3-dihydrobenzofuran scaffold has been a focal point of extensive research, leading to the development of numerous catalytic strategies. These methods often employ transition metals to facilitate efficient bond formation under mild conditions. While completely solvent-free processes are less common, many modern catalytic methods utilize greener solvents or operate under conditions that minimize solvent use.

Transition metal catalysis has been pivotal in constructing the dihydrobenzofuran core. rsc.orgnih.gov Catalysts based on palladium, rhodium, iridium, iron, and copper have all been successfully employed. rsc.orgnih.gov For instance, palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction, enable the synthesis of chiral 2,3-dihydrobenzofurans from o-bromophenols and 1,3-dienes with excellent control over the product's stereochemistry. organic-chemistry.org Another palladium-based approach involves the cooperative catalysis with norbornene to achieve direct annulation between aryl iodides and epoxides. thieme-connect.com

Rhodium catalysts have been utilized for C-H activation, allowing for the [3+2] annulation of N-phenoxyacetamides with dienes or alkylidenecyclopropanes to form the dihydrobenzofuran ring. rsc.orgorganic-chemistry.org Iron and copper have also been used in dual catalytic systems for the formation of aryl C-O bonds in the synthesis of functionalized dihydrobenzofurans. nih.gov A patent describes the use of acidic catalysts like ferric chloride or magnesium chloride to effect the cyclization of a methallylphenol derivative to form the 2,2-dimethyl-2,3-dihydrobenzofuran ring. google.com

In recent years, photocatalysis has emerged as a powerful and sustainable tool. Visible light-activated transition metal photocatalysis can be used for oxidative [3+2] cycloadditions of phenols and alkenes. nih.gov This method is advantageous as it can use benign terminal oxidants like ammonium (B1175870) persulfate, reducing the generation of problematic byproducts. nih.gov Furthermore, visible light-mediated approaches can facilitate the oxyselenocyclization of 2-allylphenols to produce 2,3-chalcogenil-dihydrobenzofurans under mild conditions. mdpi.com

Organocatalysis presents another green alternative, avoiding the use of potentially toxic and expensive metals. A notable example is the use of 2,2,2-trifluoroacetophenone as a catalyst with hydrogen peroxide (H₂O₂) as the oxidant for the oxidation-cyclization of o-allylphenols. thieme-connect.com This protocol offers a cheap and environmentally friendly pathway to dihydrobenzofurans. thieme-connect.com Additionally, Brønsted acids like polyphosphoric acid have been shown to mediate the cyclization of ortho-allyl/prenyl phenols. nih.gov

The following table summarizes various catalytic approaches for the synthesis of dihydrobenzofuran derivatives.

| Catalyst System | Reactants | Reaction Type | Key Features |

| Palladium/TY-Phos | o-bromophenols, 1,3-dienes | Heck/Tsuji-Trost reaction | High enantioselectivity, broad functional group tolerance. organic-chemistry.org |

| Rhodium(III) | N-phenoxyacetamides, 1,3-dienes | C-H activation/[3+2] annulation | Redox-neutral, good substrate compatibility. organic-chemistry.org |

| Ru(bpy)₃²⁺ / Light | Phenols, alkenes | Oxidative [3+2] cycloaddition | Uses benign oxidant (ammonium persulfate), mild conditions. nih.gov |

| 2,2,2-Trifluoroacetophenone / H₂O₂ | o-allylphenols | Oxidation-cyclization | Organocatalytic, green oxidant. thieme-connect.com |

| Iron(III) Perchlorate | Styrene derivatives, 1,4-benzoquinone | Cycloaddition | Economical and low-toxicity metal catalyst. researchgate.net |

| Organic Sulfonic Acid | Isobutenylpyrocatechol | Cyclization/Isomerization | Catalyzes the formation of the 2,2-dimethyl-7-hydroxybenzofuran core. google.com |

Atom Economy and Waste Minimization in Synthetic Protocols

The principles of green chemistry, particularly atom economy and waste minimization, are crucial in evaluating and designing modern synthetic routes. numberanalytics.com Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comnih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and generate less waste compared to substitutions and eliminations, which produce stoichiometric byproducts. nih.govrsc.org

The synthesis of this compound and its analogues can be analyzed through this lens.

Addition and Cycloaddition Reactions: These are among the most atom-economical reactions as all atoms from the reactants are incorporated into the product. nih.gov The photocatalytic [3+2] cycloaddition of phenols and alkenes is an excellent example of an atom-economical approach to the dihydrobenzofuran core. nih.gov Similarly, the Diels-Alder reaction, a type of [4+2] cycloaddition, is a classic example of a reaction with 100% atom economy. numberanalytics.com

Rearrangement Reactions: Intramolecular rearrangements, like the Claisen rearrangement of allyl aryl ethers, can be highly atom-economical as they reorganize a single molecule without the loss of any atoms. rsc.org The subsequent cyclization to form the dihydrobenzofuran ring system maintains this efficiency.

Catalytic vs. Stoichiometric Reagents: The use of catalysts is a cornerstone of green chemistry for waste minimization. numberanalytics.com Catalytic processes, by definition, use sub-stoichiometric amounts of a substance to accelerate a reaction, which is then regenerated. This contrasts sharply with the use of stoichiometric reagents that are consumed in the reaction and contribute to the waste stream. rsc.org The transition-metal and organocatalytic methods discussed previously (Section 2.3.1) significantly reduce waste compared to classical methods that might use stoichiometric amounts of Lewis acids or other promoters. rsc.orgthieme-connect.com

The environmental factor (E-factor) is another metric used to quantify waste, measuring the mass ratio of waste to the desired product. nih.gov Syntheses that rely on multi-step processes with stoichiometric reagents and require extensive purification at each stage typically have very high E-factors. nih.gov By adopting catalytic and atom-economical reactions, the E-factor for the synthesis of dihydrobenzofurans can be substantially lowered, aligning with the goals of sustainable chemical production. researchgate.net

Chemoenzymatic and Biocatalytic Routes to Dihydrobenzofuran Derivatives

Chemoenzymatic and biocatalytic methods leverage the high selectivity and efficiency of enzymes to perform chemical transformations, often under mild, aqueous conditions. rjeid.com These approaches are particularly valuable for producing chiral molecules with high enantiopurity, a common requirement for biologically active compounds.

A notable biocatalytic strategy for constructing the dihydrobenzofuran scaffold involves the use of engineered heme-containing proteins. rochester.edu Specifically, engineered myoglobins have been developed to catalyze the highly diastereo- and enantioselective cyclopropanation of benzofurans. rochester.edustevens.edu This method can produce stereochemically complex 2,3-dihydrobenzofurans with excellent yields and enantiomeric excess (>99.9% ee), and is compatible with whole-cell biotransformations, simplifying the process. rochester.edu

Lipases are another class of enzymes widely used in chemoenzymatic synthesis. A strategy combining an iron(III)-catalyzed cycloaddition with a subsequent lipase-catalyzed enantioselective acylation has been developed to produce optically active 2,3-dihydrobenzofuran derivatives. researchgate.net This approach first creates a racemic mixture of the dihydrobenzofuran alcohol, which is then resolved through a kinetic resolution mediated by the lipase, yielding one enantiomer as the acylated product and the other as the unreacted alcohol, both in high enantiopurity. researchgate.net

Oxidative enzymes also play a role in the synthesis of dihydrobenzofuran structures. Horseradish peroxidase, for example, has been used to catalyze the oxidative dimerization of ferulic acid, leading to the formation of a dihydrobenzofuran neolignan. nih.gov This reaction mimics the biosynthetic pathways found in plants. scielo.br

The following table provides an overview of chemoenzymatic and biocatalytic routes to dihydrobenzofuran derivatives.

| Enzyme/Biocatalyst | Substrates | Reaction Type | Key Outcomes |

| Engineered Myoglobin | Benzofuran, Diazo Reagents | Asymmetric Cyclopropanation | Highly diastereo- and enantioselective (>99.9% de, ee); scalable. rochester.eduresearchgate.net |

| Lipase | Racemic 2,3-dihydrobenzofuran alcohols, Acyl donor | Enantioselective Acylation (Kinetic Resolution) | Production of enantiopure alcohols and esters. researchgate.net |

| Horseradish Peroxidase | Ferulic Acid | Oxidative Dimerization | Synthesis of a dihydrobenzofuran neolignan. nih.gov |

These biocatalytic and chemoenzymatic strategies offer powerful, green alternatives to traditional chemical synthesis, providing access to complex and optically pure dihydrobenzofuran derivatives under environmentally benign conditions. rjeid.com

Chemical Reactivity and Transformation Mechanisms of 2,2 Dimethyl 2,3 Dihydrobenzofuran 6 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring

The benzene (B151609) component of the 2,2-Dimethyl-2,3-dihydrobenzofuran-6-ol nucleus is activated towards electrophilic aromatic substitution (EAS). This is due to the strong electron-donating effects of both the hydroxyl (-OH) group at position 6 and the cyclic ether oxygen atom at position 1. Both substituents are ortho-, para-directing, meaning they activate the positions ortho and para relative to themselves and direct incoming electrophiles to these sites.

For this compound, the hydroxyl group at C6 directs electrophiles to positions C5 and C7. The ether oxygen at C1 also directs towards C5 and C7. Consequently, positions 5 and 7 are the most electronically activated and nucleophilic sites for electrophilic attack. Steric hindrance from the adjacent gem-dimethyl group at C2 may slightly influence the regioselectivity between these two positions. Nucleophilic aromatic substitution (SNAr) is less common for this electron-rich system unless a strong electron-withdrawing group, which is not present in the parent molecule, is introduced onto the ring.

Halogenation and Nitration Studies

Halogenation and nitration are classic electrophilic aromatic substitution reactions that proceed readily on activated phenolic compounds.

Halogenation: The reaction of this compound with halogens such as bromine (Br₂) or chlorine (Cl₂) is expected to yield poly-substituted products due to the high activation of the ring. Research on the related 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol has shown that bromination can occur extensively on the aromatic ring, leading to products such as 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol. researchgate.net By analogy, the 6-ol isomer would be expected to undergo halogenation primarily at the activated C5 and C7 positions. The reaction conditions can be controlled to favor mono-, di-, or tri-halogenated derivatives.

Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. For this compound, the nitro group is predicted to substitute at the C5 or C7 positions. While specific studies on the 6-ol are not prevalent, the nitration of related compounds provides insight. For instance, the existence of 6-fluoro-2,3-dihydro-2,2-dimethyl-5-nitro-benzofuran indicates that nitration at the C5 position is a known transformation for this ring system. chembk.com Phenols are known to be nitrated rapidly, even with dilute nitric acid. nih.gov

The table below summarizes the expected major products for these reactions.

| Reaction | Reagent | Expected Major Product(s) |

| Bromination | Br₂ | 5-Bromo- and 7-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran-6-ol |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro- and 7-Nitro-2,2-dimethyl-2,3-dihydrobenzofuran-6-ol |

Alkylation and Acylation Reactions

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings.

Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the aromatic nucleus using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). The high reactivity of the this compound ring makes it susceptible to polyalkylation. The alkyl groups are expected to add at the C5 and C7 positions. The synthesis of related structures, such as 4,6-di-tert-butyl-2,2-dipentyl-2,3-dihydrobenzofuran-5-ol, demonstrates that Friedel-Crafts alkylation is a viable method for introducing bulky alkyl groups onto the benzofuran core. researchgate.net

Acylation: Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. nih.gov This reaction is generally more controlled than alkylation, as the resulting acyl group is deactivating, preventing further acylation of the same molecule. For this compound, acylation would yield acyl derivatives at the C5 or C7 position, which can serve as precursors for various other functional groups.

Reactions Involving the Hydroxyl Functionality at Position 6

The phenolic hydroxyl group at C6 is a key reactive site, readily undergoing reactions typical of phenols, such as etherification and esterification.

Etherification and Esterification Reactions

Etherification: The hydroxyl group can be converted into an ether linkage (-OR) via reactions like the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (e.g., NaOH, K₂CO₃) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. A series of ether-linked derivatives of the isomeric 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol have been synthesized using this methodology. researchgate.net For example, the 7-ol has been reacted with chloroacetic acid in the presence of sodium hydroxide (B78521) to form 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetic acid, demonstrating the ease of this transformation. nih.gov Similar reactivity is expected for the 6-ol isomer.

Esterification: Esterification of the phenolic hydroxyl group can be achieved by reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides. evitachem.com These reactions convert the hydroxyl group into an ester (-O-C=O-R). In the synthesis of the related 7-benzofuranol, an intermediate acetylbenzofuran is oxidized to an acetoxybenzofuran (an ester), which is then hydrolyzed. evitachem.comgoogle.com This indicates that both the formation and cleavage of the ester linkage are straightforward reactions for this class of compounds.

The following table details representative etherification and esterification reactions.

| Reaction Type | Reagent Example | Product Type |

| Etherification | Alkyl Halide (e.g., CH₃I) + Base (e.g., K₂CO₃) | Alkoxy Derivative (e.g., 6-methoxy) |

| Esterification | Acid Chloride (e.g., CH₃COCl) + Base (e.g., Pyridine) | Ester Derivative (e.g., 6-acetoxy) |

Oxidation and Reduction Chemistry

Oxidation: Phenols, particularly those with electron-donating groups, can be susceptible to oxidation. This compound is structurally related to a monoether of hydroquinone. Hydroquinones and their derivatives can be oxidized to the corresponding quinones under the influence of oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or iron(III) chloride (FeCl₃). researchgate.net Oxidation of the 6-ol would likely yield a quinone derivative, where the aromatic ring is converted into a cyclohexadienedione system.

Reduction: The aromatic ring of this compound is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a simple alkene. More forceful conditions, such as Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol), could potentially reduce the benzene ring to a non-aromatic cyclohexadiene derivative. The dihydrofuran portion of the molecule is already saturated and thus not susceptible to further reduction.

Transformations of the Dihydrofuran Moiety

The dihydrofuran ring is relatively stable but can undergo specific transformations, most notably ring-opening reactions, under certain conditions. These reactions typically involve the cleavage of the C-O ether bond.

Studies on benzofurans have shown that the C2–O bond can be cleaved using transition metal catalysts (e.g., nickel, rhodium) or through reduction with alkali metals like lithium. kyoto-u.ac.jp These methods can lead to the formation of substituted styrenes or other ring-opened products. For this compound, such reactions would break the ether linkage, transforming the bicyclic system into a monosubstituted benzene derivative. For instance, Lewis acid-catalyzed ring-opening has been demonstrated in related 2,3-dihydrofuran (B140613) acetals, leading to benzannulation reactions. mdpi.com These transformations highlight the potential to use the dihydrobenzofuran core as a masked phenol that can be unveiled through a targeted ring-opening strategy.

Ring-Opening and Ring-Expansion Reactions

While the dihydrobenzofuran core is relatively stable, under specific conditions, it can undergo ring-opening and ring-expansion reactions. These transformations are often driven by the release of ring strain or through the formation of stabilized intermediates.

Ring-Opening Reactions:

Acid-catalyzed cleavage of the ether linkage in dihydrobenzofuran systems can occur, particularly with strong acids. wikipedia.org The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack. In the context of this compound, the presence of the electron-donating hydroxyl group on the aromatic ring can influence the reactivity of the ether linkage.

Lewis acids have also been shown to mediate the ring-opening of dihydrobenzofurans, particularly in the presence of a participating neighboring group. For instance, a Lewis acid-mediated ring-exchange reaction has been described where a fused tricyclic system containing a dihydrobenzofuran ring undergoes cleavage and subsequent formation of an oxazolidinone. kyoto-u.ac.jpresearchgate.net This type of reaction is highly dependent on the substrate's stereochemistry and the presence of a suitable internal nucleophile. While not a direct example with this compound, it highlights a potential pathway for ring-opening under specific synthetic designs.

The general mechanism for acid-catalyzed ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediate. wikipedia.org

| Reaction Type | Reagents | General Outcome |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, HI) | Cleavage of the ether bond to form a phenol and an alkyl halide. |

| Lewis Acid-Mediated Ring-Exchange | Lewis acids (e.g., BF3·OEt2, SiCl4) with internal nucleophile | Ring-opening of the dihydrofuran and formation of a new heterocyclic ring. kyoto-u.ac.jpresearchgate.net |

Ring-Expansion Reactions:

Ring-expansion reactions of the dihydrobenzofuran system are less common but can be envisioned through specific rearrangement processes. For instance, under certain reductive conditions, rearrangements leading to ring-expanded products have been observed in related benzofuran-2-one systems. google.com Such transformations often involve the generation of a reactive intermediate that can undergo skeletal reorganization.

Rearrangement Processes within the Dihydrobenzofuran System

Rearrangements within the 2,2-Dimethyl-2,3-dihydrobenzofuran system can be induced under acidic conditions. For example, the synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol (an isomer of the title compound) from 2-acetylphenyl methallyl ether proceeds via a rearrangement and subsequent cyclization in the presence of an acid catalyst. nih.gov

Lewis acid-catalyzed rearrangements are also known for dihydrobenzofuran derivatives. An asymmetric synthesis of 2-aryl-2,3-dihydrobenzofurans has been developed that involves a Lewis acid-catalyzed cyclopropanation followed by an intramolecular rearrangement. nih.gov This demonstrates the potential for skeletal reorganization within the dihydrobenzofuran framework to create new stereocenters and substitution patterns.

| Rearrangement Type | Catalyst/Conditions | Observed in Analogue | Potential Outcome for this compound |

| Claisen-type Rearrangement | Thermal/Acidic | Synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol nih.gov | Isomerization or other skeletal changes. |

| Lewis Acid-Catalyzed Rearrangement | Chiral Lewis Acids | Asymmetric synthesis of 2-aryl-2,3-dihydrobenzofurans nih.gov | Introduction of new functional groups and stereocenters. |

Transition Metal-Catalyzed Cross-Coupling Reactions of Derivatized this compound

The phenolic hydroxyl group at the 6-position of this compound can be readily converted into a triflate (trifluoromethanesulfonate) or a halide, transforming it into an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This derivatization opens up a vast array of possibilities for creating new carbon-carbon and carbon-heteroatom bonds at this position.

Suzuki-Miyaura Coupling:

The palladium-catalyzed Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl compounds. A derivatized 2,2-Dimethyl-2,3-dihydrobenzofuran-6-yl triflate or halide can be coupled with a variety of organoboron reagents, such as boronic acids or their esters, to introduce new aryl or vinyl substituents. nih.gov

Heck Coupling:

The Heck reaction allows for the palladium-catalyzed coupling of aryl or vinyl halides/triflates with alkenes. A 6-halo or 6-triflyloxy-2,2-dimethyl-2,3-dihydrobenzofuran could be reacted with various alkenes to introduce substituted vinyl groups at the 6-position.

Buchwald-Hartwig Amination:

This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. Derivatized this compound can be coupled with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles to synthesize 6-amino-2,2-dimethyl-2,3-dihydrobenzofuran derivatives.

The table below summarizes the potential cross-coupling reactions for derivatized this compound.

| Reaction Name | Catalyst System (Typical) | Coupling Partners | Product Type |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh3)4), Base | Aryl/vinyl boronic acid or ester | 6-Aryl/vinyl-2,2-dimethyl-2,3-dihydrobenzofuran |

| Heck | Pd catalyst, Base | Alkene | 6-Vinyl-2,2-dimethyl-2,3-dihydrobenzofuran |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., with ligands like RuPhos), Base | Primary/secondary amine | 6-Amino-2,2-dimethyl-2,3-dihydrobenzofuran |

| Sonogashira | Pd/Cu catalyst, Base | Terminal alkyne | 6-Alkynyl-2,2-dimethyl-2,3-dihydrobenzofuran |

These transition metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures for various applications.

Advanced Spectroscopic and Analytical Characterization of 2,2 Dimethyl 2,3 Dihydrobenzofuran 6 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,2-Dimethyl-2,3-dihydrobenzofuran-6-ol and its derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

For instance, in the ¹H NMR spectrum of a related compound, 3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol, the geminal dimethyl groups at the C-2 position exhibit prominent singlet resonances in the aliphatic region smolecule.com. The aromatic protons and the protons of the dihydrofuran ring show characteristic chemical shifts and coupling patterns that are invaluable for initial structural assignment researchgate.netresearchgate.net. Similarly, ¹³C NMR spectroscopy provides distinct signals for each carbon atom, including the quaternary carbons of the dimethyl group and the aromatic carbons, further confirming the molecular skeleton chemicalbook.comchemicalbook.com.

¹H and ¹³C NMR Spectral Data for a Representative Dihydrobenzofuran Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 | 7.01 (s) | - |

| H-5 | 7.22 (d, J=7.6 Hz) | - |

| H-6 | 6.85 (dd, J=7.6, 0.5 Hz) | - |

| H-7 | 7.18 (s) | - |

| 5-OH | 12.25 (s) | - |

| C-2 | - | 112.7 |

Data derived from a study on dihydrobenzofurans isolated from Eupatorium heterophyllum researchgate.net.

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For dihydrobenzofuran derivatives, COSY spectra are crucial for tracing the connectivity of protons within the aromatic ring and the dihydrofuran moiety researchgate.netresearchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is instrumental in assigning the carbon signals based on the previously assigned proton signals researchgate.netresearchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the substituents to the dihydrobenzofuran core researchgate.netresearchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the spatial proximity of protons. Through-space correlations observed in a NOESY spectrum can help to establish the relative stereochemistry and preferred conformation of the molecule mdpi.com. For example, NOESY correlations can confirm the trans or cis relationship of substituents on the dihydrofuran ring researchgate.net.

NMR spectroscopy, in conjunction with computational methods, is a powerful tool for conformational analysis in solution. nih.govauremn.org.brdoi.orgrsc.org The magnitude of vicinal proton-proton coupling constants (³JHH) in the dihydrofuran ring can provide insights into the dihedral angles and, consequently, the ring's conformation. For instance, the coupling constants between H-2 and H-3 in 2,3-disubstituted dihydrobenzofurans can differ significantly between cis and trans isomers researchgate.net.

Furthermore, Nuclear Overhauser Effect (NOE) data from NOESY experiments can provide distance constraints between protons, which can be used to build and validate three-dimensional models of the molecule's preferred conformation in solution mdpi.com. By combining experimental NMR data with theoretical calculations, such as Density Functional Theory (DFT), a more detailed understanding of the conformational preferences of this compound and its derivatives can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of this compound and its derivatives. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the elemental composition can be unequivocally established.

Tandem mass spectrometry (MS/MS) experiments, often performed on HRMS instruments, are used to study the fragmentation pathways of these molecules. By inducing fragmentation of the protonated or deprotonated molecular ion and analyzing the resulting fragment ions, valuable structural information can be obtained. This fragmentation pattern serves as a molecular fingerprint that can aid in the identification of known compounds or the structural elucidation of new derivatives.

For example, the fragmentation of protonated dihydrobenzofuran-type neolignans has been studied to understand their gas-phase reactions scispace.com. The analysis of these fragmentation pathways can reveal characteristic losses of small molecules or specific cleavages within the dihydrobenzofuran ring system, providing further confirmation of the proposed structure.

Common Fragmentation Pathways for Dihydrobenzofuran Derivatives

| Precursor Ion | Fragmentation | Resulting Ion |

|---|---|---|

| [M+H]⁺ | Loss of a methyl group | [M+H - CH₃]⁺ |

| [M+H]⁺ | Cleavage of the ether bond in the dihydrofuran ring | Varies depending on substituents |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute stereochemistry of the stereogenic centers.

The analysis of a single crystal of a compound provides precise information about bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. For example, the crystal structure of 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate, a derivative, showed that the dihydrobenzofuran ring adopts an envelope conformation nih.gov. In this conformation, one of the atoms of the five-membered ring is out of the plane of the other four.

The packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding, can also be elucidated from the crystallographic data.

Crystallographic Data for a Dihydrobenzofuran Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1692 (7) |

| b (Å) | 9.2516 (6) |

| c (Å) | 15.3647 (11) |

| β (°) | 121.000 (1) |

| Volume (ų) | 1239.06 (15) |

Data for 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate nih.gov.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrational modes of the chemical bonds.

For this compound, the IR spectrum would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) group stretch, typically in the region of 3200-3600 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the methyl and aromatic groups, C=C stretching for the aromatic ring, and C-O stretching vibrations for the ether linkage in the dihydrofuran ring.

For example, the IR spectrum of 2,2-Dimethyl-2,3-dihydrobenzofuran-3-ol shows a key O-H stretching band at 3420 cm⁻¹, C-H stretching bands around 2920 and 2850 cm⁻¹, aromatic C=C stretching at 1610 cm⁻¹, and a C-O-C asymmetric stretch at 1265 cm⁻¹ smolecule.com. Raman spectroscopy provides complementary information, with notable shifts for aromatic ring breathing modes.

Characteristic IR Absorption Bands for Dihydrobenzofuran Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (phenolic) | 3500-3200 (broad) smolecule.com |

| C-H stretch (aromatic) | ~3100-3000 |

| C-H stretch (aliphatic) | ~3000-2850 |

| C=C stretch (aromatic) | ~1600-1450 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Enantiopure Analogues

For chiral derivatives of this compound that are obtained in enantiopure form, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable for assigning the absolute configuration. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

The signs of the Cotton effects in the CD or ORD spectra of dihydrobenzofuran neolignans have been correlated with their absolute configurations. For example, a positive Cotton effect in the 270-300 nm region of the CD spectrum can be indicative of a specific stereochemistry at the chiral centers of the dihydrofuran ring. These empirical rules, often supported by quantum chemical calculations, provide a non-destructive method for stereochemical assignment.

Computational Chemistry and Theoretical Investigations of 2,2 Dimethyl 2,3 Dihydrobenzofuran 6 Ol

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical (QM) methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and electronic structure. These studies are fundamental to understanding the intrinsic properties of 2,2-Dimethyl-2,3-dihydrobenzofuran-6-ol.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations would be instrumental in determining its most stable three-dimensional structure through a process called geometry optimization.

Theoretical studies on related 2,3-dihydrobenzofuran (B1216630) structures have utilized DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, to perform such optimizations. researchgate.net This level of theory provides a reliable prediction of bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, further analysis can reveal crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more reactive. For instance, in studies of dihydrobenzofuran-linked chalcones, the HOMO was often found to be spread over the dihydrobenzofuran ring, indicating this region's susceptibility to electrophilic substitution. researchgate.net

Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the charge distribution on the molecule's surface. These maps identify electron-rich (electronegative) and electron-poor (electropositive) regions, which are crucial for understanding intermolecular interactions. researchgate.net For a molecule like this compound, the oxygen atom of the hydroxyl group would be expected to be a region of high electronegativity.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound Note: This table is illustrative, based on typical values for similar compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods would be valuable for obtaining precise predictions of the vibrational frequencies (infrared and Raman spectra) for this compound. Comparing the theoretically predicted spectrum with an experimentally measured one can help confirm the molecule's structure and purity.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanics provides a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would reveal its conformational landscape. This involves exploring the different spatial arrangements (conformations) the molecule can adopt due to the rotation of single bonds and the flexibility of its rings. The simulation would track the molecule's trajectory over a period, typically nanoseconds to microseconds, providing information on the most populated conformations and the energy barriers between them. Such simulations are crucial for understanding how the molecule behaves in different environments, such as in various solvents or in the presence of a biological receptor. In studies of other benzofuran (B130515) derivatives, MD simulations have been used to confirm the stability of a ligand-receptor complex identified through docking, ensuring the predicted binding mode is maintained over time. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov Should this compound be part of a series of analogs tested for a specific biological effect, a QSAR model could be developed.

The process involves calculating a set of numerical values, known as molecular descriptors, for each molecule in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. nih.gov Statistical methods, like Best Multiple Linear Regression (BMLR), are then used to create a mathematical equation that correlates a selection of these descriptors with the observed activity. nih.gov

A successful QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Provide mechanistic hypotheses about which molecular features are crucial for activity. For example, a QSAR study on benzofuran-based vasodilators identified descriptors like "maximum e–e repulsion for bond C–O" as being significant, suggesting the importance of electronic properties around the furan (B31954) oxygen. nih.gov

Guide the design of more potent analogs.

The statistical significance of a QSAR model is assessed using various parameters, as illustrated in the table below. nih.govresearchgate.net

Table 2: Key Statistical Parameters for Validating a QSAR Model Note: This table presents typical validation metrics for a robust QSAR model.

| Parameter | Description | Acceptable Value |

| R² | Squared correlation coefficient; measures the goodness of fit for the training set. | > 0.8 |

| Q² (or R²cv) | Cross-validated correlation coefficient; measures the model's internal predictive ability. | > 0.7 |

| F-test value | Fisher test value; indicates the statistical significance of the regression model. | High value |

| s² | Standard deviation of the regression. | Low value |

In Silico Docking Studies for Potential Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.net This method is essential for identifying potential biological targets and understanding the molecular basis of a compound's activity.

The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating the binding affinity, often expressed as a "docking score" in units of kcal/mol. nih.gov A more negative score generally indicates a more favorable binding interaction. The analysis also reveals the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. nih.gov

Numerous studies have used docking to investigate the potential of benzofuran derivatives against various biological targets, including enzymes from bacteria, Mycobacterium tuberculosis, and human cancer-related proteins like the epidermal growth factor receptor (EGFR). nih.govnih.govresearchgate.net For this compound, docking studies could screen it against a library of known protein structures to generate hypotheses about its potential therapeutic applications.

Table 3: Illustrative Docking Scores of Benzofuran Derivatives Against a Hypothetical Kinase Target Note: This data is for illustrative purposes to show typical outputs of a docking study.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | -9.8 | MET793, LYS745 |

| Derivative B | -9.6 | LEU844, CYS797 |

| Derivative C | -8.1 | GLU762, ASP855 |

| Reference Inhibitor | -7.9 | MET793, ASP855 |

Reaction Pathway Energetics and Transition State Analysis for Synthetic Design

Computational chemistry can also be a powerful tool for synthetic chemists. By calculating the energetics of a proposed reaction pathway, researchers can predict its feasibility, understand its mechanism, and optimize reaction conditions.

This involves using quantum mechanical methods, typically DFT, to calculate the energy of all species involved in a reaction: reactants, intermediates, transition states, and products. pku.edu.cn A transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state (the activation energy) determines the reaction rate.

For the synthesis of this compound or its derivatives, theoretical calculations could be used to:

Compare different potential synthetic routes to identify the most energetically favorable one.

Understand regioselectivity, as demonstrated in studies on the reduction of benzofuran systems where local electrophilicity parameters were calculated to explain why a reaction occurred at a specific site. nih.gov

Analyze the mechanism of key steps, such as cyclization reactions, to guide the choice of catalysts or reagents. For example, studies on the synthesis of dihydrobenzofurans have explored whether the mechanism proceeds via a radical pathway or other routes. mdpi.com

By mapping the entire potential energy surface of a reaction, these computational investigations provide deep mechanistic insights that can significantly accelerate and rationalize the process of synthetic design.

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships of 2,2 Dimethyl 2,3 Dihydrobenzofuran 6 Ol Analogues

In Vitro Enzyme Modulation and Inhibition Studies

Analogues based on the 2,3-dihydrobenzofuran (B1216630) structure have been identified as modulators of various enzyme systems. These interactions are critical to their potential biological effects.

Research has identified several key enzyme targets for dihydrobenzofuran derivatives. These compounds often exert their effects through direct inhibition, interfering with the catalytic function of the enzyme.

Cyclooxygenase-2 (COX-2): A number of 2-arylbenzofuran derivatives have been investigated as inhibitors of COX-2, an enzyme involved in inflammation and pain pathways. researchgate.net Molecular docking studies suggest that these compounds bind within the active site of the COX-2 enzyme, preventing the conversion of its substrate. researchgate.net

Monoamine Oxidase B (MAO-B): Certain 2,3-dihydrobenzofuran derivatives show potent neuroprotective properties through the inhibition of MAO-B. mdpi.com This enzyme is linked to oxidative stress and neuronal degeneration, and its inhibition is a strategy for managing neurodegenerative conditions. mdpi.com

N-myristoyltransferase (Nmt): Nonpeptidic inhibitors with a benzofuran (B130515) core have been developed to target Candida albicans N-myristoyltransferase (Nmt). researchgate.net This enzyme is crucial for the viability of the fungus, and inhibitors are designed to be competitive with peptide substrates, binding to the enzyme's active site. researchgate.net X-ray crystallography has been used to understand the binding modes and inform the design of more potent inhibitors. researchgate.net

Cytochrome P450: The related benzopyran compound, CR-6, has been shown to inhibit cytochrome P450 enzymes, specifically P450 1A and P450 2B, suggesting that dihydrobenzofuran analogues could also interact with these metabolic enzymes. nih.gov

The potency of enzyme inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

For 2-arylbenzofuran derivatives targeting COX-2, in vitro assays have determined specific IC50 values, demonstrating their potential as lead structures for developing new inhibitors. researchgate.net Similarly, the inhibition of cytochrome P450 enzymes by related compounds has been characterized kinetically. For example, the benzopyran CR-6 showed a time-dependent inhibition of pentoxyresorufin (B137128) dealkylation activity with an IC50 of 75 µM and inhibited 7-ethoxyresorufin (B15458) O-dealkylation with an IC50 of 25 µM. nih.gov

| Compound Class | Enzyme Target | IC50 (µM) | Source |

| Benzopyran CR-6 | P450 1A (7-ethoxyresorufin O-dealkylation) | 25 | nih.gov |

| Benzopyran CR-6 | P450 2B (pentoxyresorufin dealkylation) | 75 | nih.gov |

Cellular Assays for Investigating Intracellular Signaling Pathways and Phenotypic Responses in Non-Human Cell Lines

To understand the biological effects of these compounds beyond purified proteins, cellular assays are employed. These studies reveal how the compounds affect intracellular signaling and produce observable changes in cell behavior, or phenotype.

Simplified viniferin (B1239022) analogues containing a benzofuran or dihydrobenzofuran core have been tested for their antiproliferative activity against various cancer cell lines, including melanoma, lung cancer, and prostate cancer, as well as on normal fibroblast cells. nih.gov The cytotoxicity of these compounds was evaluated to determine their effect on cell viability. nih.gov

One key finding was that the replacement of a 2,3-dihydrobenzofuran core with a benzofuran ring resulted in a two- to three-fold increase in antiproliferative activity. nih.gov Furthermore, to investigate the mechanism of cell death, the expression of γ-H2AX, a marker of DNA double-strand breaks, was evaluated. nih.gov Certain analogues were found to be potent inducers of DNA damage. nih.gov These studies highlight that the antiproliferative effects of these compounds can be linked to the induction of DNA damage response pathways. nih.gov The response to such compounds can also be highly dependent on the specific cell line being tested. nih.gov

| Compound | Cell Line | Antiproliferative Activity (GI50 µM) | DNA Damage (γ-H2AX Expression) |

| (±)-δ-viniferin | A375 (Melanoma) | 39.5 | Yes |

| (±)-δ-viniferin | H460 (Lung Cancer) | 59.2 | Yes |

| (±)-δ-viniferin | PC3 (Prostate Cancer) | 53.4 | Yes |

| (±)-Pterostilbene-trans-dihydrodimer | A375 (Melanoma) | 16.5 | Yes (Most Active) |

| (±)-Pterostilbene-trans-dihydrodimer | H460 (Lung Cancer) | 18.2 | Yes (Most Active) |

| (±)-Pterostilbene-trans-dihydrodimer | PC3 (Prostate Cancer) | 26.6 | Yes (Most Active) |

Data from studies on benzofuran-containing simplified viniferin analogues. nih.gov

Gene Expression and Protein Level Modulation

Analogues of 2,2-Dimethyl-2,3-dihydrobenzofuran-6-ol have been shown to exert their biological effects by modulating complex intracellular signaling pathways, leading to significant alterations in gene expression and protein levels. A notable example is the novel benzofuran lignan (B3055560) derivative, 5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid, designated as Benfur. nih.gov This compound has been identified as a potent inducer of apoptosis and an antimitotic agent, primarily through its interaction with the p53 signaling pathway. nih.gov

Research on Benfur's mechanism of action in Jurkat T-cells revealed that it influences the expression of several key regulatory genes and proteins. nih.gov The compound was found to increase the protein levels of p21 and p27, which are cyclin-dependent kinase inhibitors that play a crucial role in cell cycle arrest. nih.gov Additionally, it elevated the levels of cyclin B, a protein essential for the G2/M transition, consistent with its observed effect of arresting cells in the G2/M phase of the cell cycle. nih.gov

The modulation of the p53 pathway appears to be central to Benfur's activity. The compound was shown to inhibit the levels of murine double minute 2 (MDM2), a key negative regulator of p53. nih.gov This inhibition is achieved by repressing the transcription factor Sp1, which is involved in the transcriptional activation of MDM2. nih.gov By reducing MDM2 levels, Benfur effectively stabilizes p53, allowing it to accumulate and trigger downstream effects like cell cycle arrest and apoptosis. nih.gov This p53-dependent mechanism is a predominant feature of its action, though a partial dependence on the inhibition of the NF-κB pathway has also been noted. nih.gov

Cell Viability and Proliferation Studies in Non-Human Cell Lines

Investigations into the biological effects of dihydrobenzofuran analogues have extended to non-human cell lines to determine their cytotoxicity and potential therapeutic applications. A study evaluating a series of isobenzofuran-1(3H)-one derivatives tested their effects on the opportunistic protozoan Acanthamoeba castellanii (Neff strain) and the murine macrophage cell line J774A.1. csic.es

All ten evaluated derivatives demonstrated inhibitory activity against Acanthamoeba castellanii trophozoites. Two compounds in particular, designated QOET-3 and QOET-9, were the most potent, exhibiting the lowest half-maximal inhibitory concentration (IC50) values. csic.es Further testing on clinical strains, including A. polyphaga, A. griffini, and A. quina, showed that these strains were more resistant to the compounds compared to the A. castellanii Neff strain. csic.es

Crucially, the study assessed the cytotoxicity of these compounds against a mammalian cell line to gauge their selectivity. The isobenzofuranone derivatives, including the most potent amoebicidal compounds QOET-3 and QOET-9, were found to be nontoxic to the murine macrophage cell line J774A.1 at the maximum tested concentration of 250 µM. csic.es This highlights a selective toxicity profile, where the compounds are effective against the protozoan pathogen while sparing mammalian cells. Mechanistic studies indicated that these compounds induced an apoptotic-like cell death in Acanthamoeba, characterized by chromatin condensation and alterations in membrane permeability. csic.es

| Compound | Target Organism/Cell Line | IC50 (µM) | Cytotoxicity (CC50) against J774A.1 (µM) |

|---|---|---|---|

| QOET-3 | Acanthamoeba castellanii Neff | Low | > 250 |

| QOET-9 | Acanthamoeba castellanii Neff | Low | > 250 |

| Other QOET Derivatives | Acanthamoeba castellanii Neff | Varies | > 250 |

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity (Mechanistic Focus)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the 2,3-dihydrobenzofuran scaffold, SAR studies have been instrumental in elucidating the structural requirements necessary for potent and selective biological activity, particularly in the development of anticancer agents. mdpi.com These investigations systematically modify different parts of the molecule—the core scaffold, substituents on the aromatic ring, and groups at other positions—to understand how these changes influence the compound's interaction with its biological target. mdpi.comnih.gov

Exploration of Substituent Effects on Biological Activity

The biological potency of 2,3-dihydrobenzofuran analogues is highly dependent on the nature and position of their chemical substituents. Key structural modifications have been shown to significantly impact their antiproliferative and cytotoxic effects.

One critical factor is the oxidation state of the furan (B31954) ring. Studies comparing resveratrol-derived dimers containing a 2,3-dihydrobenzofuran core, such as (±)-δ-viniferin, with analogues possessing a fully aromatic benzofuran ring have revealed a significant increase in activity. The replacement of the dihydrobenzofuran core with a benzofuran ring resulted in a two- to three-fold increase in antiproliferative activity against various cancer cell lines. nih.gov

The substitution pattern on the aromatic rings is also a determinant of activity. The presence of methoxy (B1213986) groups in place of hydroxyl (resorcinol) moieties can lead to a significant increase in activity on tumor cell lines. nih.gov Furthermore, SAR studies on other benzofuran series have highlighted the importance of specific functional groups at defined positions. For instance, a hydroxyl group at the C-6 position of the benzofuran ring has been identified as essential for antibacterial activities. rsc.org In another series of anticancer derivatives, the presence of an N-phenethyl carboxamide was found to significantly enhance antiproliferative activity. nih.gov

| Compound | Core Structure | Key Substituents | IC50 on A375 Cells (µM) | IC50 on H460 Cells (µM) | IC50 on PC3 Cells (µM) |

|---|---|---|---|---|---|

| (±)-δ-viniferin (3) | 2,3-Dihydrobenzofuran | Hydroxyl groups | > 100 | > 100 | > 100 |

| Analogue (7) | Benzofuran | Hydroxyl groups | 31 ± 1.1 | 32 ± 0.9 | 42 ± 1.8 |

| Analogue (4) | 2,3-Dihydrobenzofuran | Methoxy groups | 20 ± 0.8 | 22 ± 0.9 | 37 ± 1.5 |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.trfrontiersin.org This method is particularly valuable for designing novel ligands with improved potency and selectivity for a target receptor. nih.govnih.gov

This principle has been successfully applied to design novel 2,3-dihydrobenzofuran derivatives. In one study, pharmacophore-based screening, combined with ensemble docking and molecular dynamics simulations, was used to identify and design new inhibitors of the PDE1B enzyme, a target for treating neurological disorders. nih.gov By analyzing the key interaction features between known inhibitors and the enzyme's binding site, a pharmacophore model was constructed. This model served as a 3D query to screen compound libraries for new molecules with a 2,3-dihydrobenzofuran scaffold that fit the required spatial and chemical features for binding. nih.gov This process led to the design of novel compounds with a predicted high affinity for PDE1B. nih.gov

Similarly, medicinal chemistry design and computer-assisted conformational modeling were employed to develop a series of dihydrobenzofuran derivatives as potent agonists for the G-protein-coupled receptor 119 (GPR119). nih.gov Starting from an initial lead compound, researchers systematically optimized the structure, including substituents on the dihydrobenzofuran ring and modifications to attached piperidine (B6355638) or piperazine (B1678402) moieties, to enhance agonist activity and improve metabolic stability and other pharmacological profiles. nih.gov These examples demonstrate how ligand design principles, guided by computational modeling, enable the rational evolution of the 2,3-dihydrobenzofuran scaffold into highly specific and potent therapeutic agents.

Applications of 2,2 Dimethyl 2,3 Dihydrobenzofuran 6 Ol in Materials Science and Industrial Chemistry

Role as a Synthetic Intermediate for Advanced Organic Materials

The bifunctional nature of 2,2-Dimethyl-2,3-dihydrobenzofuran-6-ol, containing both a nucleophilic phenol (B47542) and a modifiable aromatic ring, positions it as a versatile intermediate in the synthesis of advanced organic materials. Dihydrobenzofuran scaffolds are recognized as key structural motifs in materials chemistry and are integral to a vast range of functional compounds. globethesis.com

While specific polymerization schemes for this compound are not extensively detailed in the literature, its phenolic structure makes it a candidate for incorporation into various polymer backbones. Phenolic compounds are fundamental monomers in the production of resins and polymers, such as phenol-formaldehyde resins (phenolics) and polycarbonates. The hydroxyl group allows for step-growth polymerization reactions, including polycondensation and polyetherification.

The rigid dihydrobenzofuran unit, when integrated into a polymer chain, would be expected to enhance thermal stability and modify the mechanical properties of the resulting material. The synthesis of polymers from various bio-based phenol and furan (B31954) derivatives is an area of growing interest, aiming to create materials with high-added value and specific functionalities. rsc.org The general approach involves leveraging the reactivity of the phenolic hydroxyl group or the aromatic ring to build the polymer chain. mdpi.com

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer/Reaction Type | Potential Polymer Backbone Feature |

| Polyesters | Diacyl chlorides | Ester linkages |

| Polycarbonates | Phosgene or diphenyl carbonate | Carbonate linkages |

| Polyethers | Dihaloalkanes | Ether linkages |

| Phenolic Resins | Formaldehyde | Methylene bridges |

The electron-rich aromatic ring of this compound makes it a suitable coupling component for the synthesis of azo dyes. The phenolic hydroxyl group is a strong activating group, directing electrophilic substitution to the positions ortho and para to it. In the synthesis of azo dyes, a diazonium salt acts as the electrophile, reacting with the activated phenol to form a highly conjugated azo compound, which is the basis of the chromophore.

The specific substitution pattern of the dihydrobenzofuran ring would influence the final color and properties of the dye, such as its lightfastness and solubility. While this specific molecule is not a widely cited dye precursor, the synthesis of azo dyes from various heterocyclic scaffolds is a well-established method for producing a wide range of colors. nih.gov The integration of such heterocyclic motifs can lead to dyes with unique spectral properties and high performance.

Antioxidant Properties in Chemical Systems (Non-Biological Context)

The structure of this compound is that of a sterically hindered phenol. Hindered phenols are primary antioxidants that are crucial for the stabilization of organic materials, particularly polymers, elastomers, and lubricants, by preventing oxidative degradation. amfine.comvinatiorganics.com

The antioxidant mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a peroxy radical (ROO•), which is a key intermediate in the auto-oxidation chain reaction. This process terminates the chain reaction and converts the phenol into a stable phenoxyl radical. The stability of this resulting radical is enhanced by the steric hindrance provided by the adjacent alkyl groups (in this case, the fused dihydrofuran ring), which prevents it from initiating new oxidation chains. partinchem.comresearchgate.net This radical-scavenging ability is effective over a wide range of temperatures, providing protection during high-temperature melt processing of polymers and for long-term thermal stability. amfine.com

A study of the closely related 2,3-dihydrobenzo[b]furan-5-ol determined its homolytic O-H bond dissociation enthalpy to be approximately 340 kJ mol⁻¹, a value indicative of effective radical scavenging activity. nih.gov Hindered phenolic antioxidants are widely used to protect a variety of polymers from degradation during processing and end-use. performanceadditives.us

Table 2: Industrial Materials Stabilized by Hindered Phenolic Antioxidants

| Material Class | Specific Examples | Function of Antioxidant |

| Polyolefins | Polypropylene (PP), Polyethylene (PE) | Prevents thermal degradation during extrusion and molding, improves long-term heat stability. performanceadditives.us |

| Styrenic Polymers | Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS) | Reduces discoloration and maintains mechanical properties. amfine.com |

| Elastomers | Synthetic Rubber (e.g., SBR, SIS), Natural Rubber | Prevents thermo-oxidative aging and degradation, inhibits gel formation. partinchem.com |

| Engineering Plastics | Polyamides (PA), Polyesters (PET), Polycarbonates (PC) | Provides melt processing stability and long-term heat aging resistance. amfine.comperformanceadditives.us |

| Adhesives & Sealants | Tackifier resins, Rosin esters | Protects organic substrates from oxidation during processing and aging. performanceadditives.us |

| Industrial Oils | Lubricants, Greases | Inhibits oxidation and sludge formation, extending service life. |

Use in Fragrance and Flavor Chemistry

Derivatives of dihydrobenzofuran are well-established components in the field of fragrance and flavor chemistry. Their rigid structure and various possible substitution patterns give rise to a wide range of complex olfactory notes. researchgate.netgoogle.com Several dihydrobenzofuran compounds are valued for possessing unique and powerful odors, including musky, camphorated, and aniseed notes. google.com

These compounds are noted for their high stability in various formulations, such as perfumes, soaps, and detergents, without significant color alteration. google.com The specific olfactory profile of this compound is not individually characterized in public literature, but related structures are known for their valuable contributions to fragrance compositions. For example, other substituted dihydrobenzofurans are described as having cedar wood, green, spicy, and floral notes. google.com The inclusion of such compounds can beautify and enhance a finished fragrance accord, improving the performance of other materials in the blend. googleapis.com

Table 3: Olfactory Characteristics of Selected Dihydrobenzofuran Derivatives

| Compound | Described Olfactory Notes | Reference |

| Dihydro-2,3,3,5-trimethyl-benzofuran | Powerful musky, strongly camphorated, slightly aniseed, very tenacious | google.com |

| 3a-Isopropyl-2,6-dimethyl-octahydro-benzofuran | Cedar wood, green, spice, floral, eucalyptus, slight piney | google.com |

| 3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran | Dill-like, floral, herbaceous | researchgate.net |

| 3-Methyl-benzofuran-5-ol | Powerful and complex leathery note with a natural leather feel | googleapis.com |

Role as a Ligand or Component in Catalytic Systems

The synthesis of the dihydrobenzofuran core itself often relies heavily on transition metal catalysis, utilizing metals such as palladium, rhodium, nickel, and ruthenium. rsc.orgnih.gov The efficiency and selectivity of these synthetic routes are frequently dependent on the specific ligands coordinated to the metal center. For instance, urea-derived ligands have been shown to be highly effective for the palladium-catalyzed heteroannulation of 2-bromophenols and 1,3-dienes to produce dihydrobenzofurans. acs.org

Conversely, the this compound molecule has the structural features to potentially act as a ligand for a metal center. It contains two potential coordination sites: the hard oxygen donor of the phenolic hydroxyl group and the softer oxygen donor of the dihydrofuran ether linkage. This arrangement could allow it to function as a bidentate O,O'-ligand, forming a stable chelate ring with a suitable metal ion. The formation of such metal complexes could find applications in homogeneous catalysis, for example, by modifying the reactivity and selectivity of the metal center in various organic transformations. While the direct application of this specific compound as a ligand is not prominent in the literature, the development of new ligand architectures is a constant pursuit in the field of catalysis.

Environmental Fate and Analytical Method Development for 2,2 Dimethyl 2,3 Dihydrobenzofuran 6 Ol

Degradation Pathways and Environmental Persistence Studies (Chemical and Microbial Degradation)